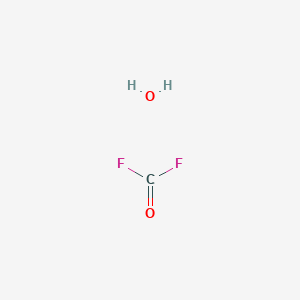

Carbonyl difluoride--water (1/1)

Description

BenchChem offers high-quality Carbonyl difluoride--water (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyl difluoride--water (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

278182-20-0 |

|---|---|

Molecular Formula |

CH2F2O2 |

Molecular Weight |

84.022 g/mol |

IUPAC Name |

carbonyl difluoride;hydrate |

InChI |

InChI=1S/CF2O.H2O/c2-1(3)4;/h;1H2 |

InChI Key |

QZBHDPVTAHIYBF-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(F)F.O |

Origin of Product |

United States |

Contextual Significance of Carbonyl Difluoride Cf2o in Chemical Reactivity

Carbonyl difluoride (COF2), also known as fluorophosgene, is a colorless, pungent, and highly toxic gas. wikipedia.orgnih.gov It is recognized for its high reactivity, particularly its propensity to hydrolyze. wikipedia.orgnih.gov This reactivity stems from the electrophilic nature of the carbon atom, double-bonded to a highly electronegative oxygen atom and single-bonded to two strongly electron-withdrawing fluorine atoms.

In various chemical contexts, COF2 serves as a versatile reagent and an important intermediate. rsc.org It is a key player in the synthesis of various organic and inorganic compounds. For instance, it is used as a fluorinating agent, capable of introducing fluorine into molecules through oxidative addition or by displacing hydrogen from P-H, N-H, or C-H bonds. rsc.org Furthermore, its role as a transfer agent for the carbonyl group is of growing interest, particularly in the field of radiochemistry for labeling molecules with isotopes like carbon-11. nih.govresearchgate.net

The atmospheric presence of carbonyl difluoride, often as a degradation product of fluorocarbons, underscores its environmental relevance. researchgate.netnasa.gov Its interaction with atmospheric water is considered a primary removal pathway. researchgate.net Understanding the initial step of this hydrolysis, the formation of the Carbonyl difluoride--water (1/1) complex, is therefore crucial for accurately modeling its atmospheric fate and impact.

Fundamental Importance of Water Interactions in Fluorine Chemistry

Quantum Chemical Characterization of the CF₂O·H₂O Complex

Theoretical studies have been instrumental in defining the structure and stability of the 1:1 complex formed between carbonyl difluoride (CF₂O) and a single water molecule (H₂O). This pre-reaction complex is the initial step in the gas-phase hydrolysis of carbonyl difluoride, a reaction of atmospheric significance.

Molecular Geometries and Structural Elucidation of the Hydrate

High-level ab initio and density functional theory (DFT) calculations have been employed to determine the most stable geometric arrangement of the CF₂O·H₂O complex. These studies consistently identify a planar structure where the water molecule acts as a hydrogen bond donor. One of the hydrogen atoms of the water molecule forms a hydrogen bond with the oxygen atom of the carbonyl difluoride.

The key structural parameters, optimized at the B3LYP/6-311++G(d,p) level of theory, illustrate the nature of this interaction. The hydrogen bond length between the water's hydrogen and the carbonyl's oxygen (O···H) is a critical indicator of the bond's strength.

| Parameter | Value |

| Intermolecular Distance | |

| O···H (Å) | 1.998 |

| Monomer Geometry | |

| C=O bond length (Å) in CF₂O | 1.178 |

| C-F bond length (Å) in CF₂O | 1.315 |

| O-H bond length (Å) in H₂O | 0.966 |

| Angles | |

| ∠C-O···H (°) | 134.7 |

| ∠O-H···O (°) | 165.9 |

| Table 1: Optimized geometrical parameters for the Carbonyl Difluoride-Water (1/1) complex. Data is based on theoretical calculations which provide insights into the structure of the hydrate. |

Energetics of Formation and Stability of the (1/1) Complex

The formation of the CF₂O·H₂O complex is an exothermic process, though the interaction is relatively weak. The binding energy, which indicates the stability of the complex, has been calculated using sophisticated computational methods. These calculations account for factors like basis set superposition error (BSSE) to provide a more accurate energy value.

The binding energy of the complex is found to be -4.25 kcal/mol. This relatively small value confirms that the complex is weakly bound, existing as a transient species in the gas phase.

| Energetic Parameter | Value (kcal/mol) |

| Binding Energy (ΔE) | -4.25 |

| Enthalpy of Formation (ΔH) | -3.57 |

| Table 2: Calculated energetics for the formation of the CF₂O·H₂O complex. These values indicate a weakly stable adduct. |

Nature of Intermolecular Forces and Hydrogen Bonding in the Complex

The primary force holding the carbonyl difluoride-water complex together is a hydrogen bond. acs.org This type of interaction is a specific, strong form of dipole-dipole force that occurs when a hydrogen atom is bonded to a highly electronegative atom—in this case, oxygen—and is attracted to another electronegative atom in a nearby molecule. researchgate.netacs.org

In the CF₂O·H₂O complex, the water molecule acts as the hydrogen bond donor, with one of its partially positive hydrogen atoms interacting with the lone pair of electrons on the partially negative oxygen atom of the carbonyl difluoride. acs.org This O-H···O linkage is the defining feature of the complex's structure and stability. While other van der Waals forces, such as dipole-dipole interactions and London dispersion forces, are present, the hydrogen bond is the dominant attractive intermolecular force. acs.org

Potential Energy Surface (PES) Analysis for Reaction Pathways

The potential energy surface (PES) is a conceptual tool used to visualize and analyze the energy of a chemical system as its geometry changes. researchgate.net For the CF₂O + H₂O reaction, analysis of the PES helps to identify the most likely pathways for the hydrolysis to occur, including the structures of transition states and intermediates. researchgate.net

Identification of Transition States and Intermediates for CF₂O + H₂O Reaction

Computational studies have identified the key stationary points on the potential energy surface for the reaction between carbonyl difluoride and a single water molecule. The reaction proceeds from the initial formation of the CF₂O·H₂O complex through a high-energy transition state.

The primary pathway involves the nucleophilic attack of the water's oxygen atom on the carbon atom of the carbonyl group. This leads to the formation of a four-membered ring-like transition state (TS). In this transition state, the water molecule adds across the C=O double bond. Following the transition state, the reaction would lead to an unstable intermediate, difluorohydroxymethanol (CF₂OHOH), which has been postulated in some studies. However, the uncatalyzed reaction with a single water molecule is found to be kinetically unfavorable due to the high energy of this transition state.

Reaction Barrier Heights and Reaction Path Intrinsic Reaction Coordinates (IRC)

A crucial finding from theoretical investigations is the high energy barrier for the hydrolysis of carbonyl difluoride by a single water molecule. The activation energy, or barrier height, is the energy difference between the reactants and the highest energy transition state along the reaction path. researchgate.net

Calculations at high levels of theory, such as CCSD(T), have shown that the energy barrier for the reaction involving one water molecule is in the range of 30-40 kcal/mol. This substantial barrier indicates that the spontaneous, uncatalyzed hydrolysis of CF₂O in the gas phase is an extremely slow process.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | CF₂O + H₂O | 0.0 |

| Pre-reaction Complex | CF₂O·H₂O | -4.25 |

| Transition State | TS (Four-membered ring) | ~30 - 40 |

| Intermediate | CF₂(OH)₂ (postulated) | - |

| Table 3: Relative energies of species along the reaction pathway for the hydrolysis of Carbonyl Difluoride with a single water molecule. The high energy of the transition state highlights the kinetic unfavorability of the reaction. |

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state smoothly connects the reactant complex with the product or intermediate. For the CF₂O + H₂O system, IRC analyses have verified the nature of the transition states, confirming the proposed reaction mechanism. Studies have consistently shown that the presence of a second water molecule dramatically lowers this reaction barrier by acting as a catalyst, facilitating proton transfer through a more stable, six-membered ring transition state.

Thermochemical Predictions of Reactants, Transition States, and Products

The stability of reactants, the energy barriers of reaction pathways, and the nature of the final products are fundamental aspects of chemical reactivity that can be predicted with considerable accuracy through thermochemical calculations.

Enthalpies of Formation and Reaction Enthalpies

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. nih.govtyut.edu.cnscholaris.ca High-level ab initio molecular orbital theory calculations have been employed to determine the heats of formation for species involved in the carbonyl difluoride-water system. For instance, the heat of formation for carbonyl difluoride has been calculated to be approximately -145.2 ± 0.8 kcal/mol. arxiv.org

CF₂O + H₂O → CO₂ + 2HF researchgate.net

Theoretical investigations into this reaction provide insights into its energetic favorability. The hydrolysis of carbonyl difluoride is an exothermic process. Computational studies, such as those employing the Bond-Additivity-Corrected MP4 (BAC-MP4) method, have been instrumental in predicting the enthalpies of reaction. acs.org These calculations indicate a significant release of energy upon the completion of the hydrolysis reaction.

Table 1: Calculated Enthalpies of Formation for a Selection of Compounds

| Compound | Formula | Enthalpy of Formation (kcal/mol) |

| Carbonyl Difluoride | CF₂O | -145.2 ± 0.8 |

| Water | H₂O | -57.8 |

| Carbon Dioxide | CO₂ | -94.1 |

| Hydrogen Fluoride (B91410) | HF | -64.8 |

| Note: Values are approximate and sourced from various computational studies. |

Gibbs Free Energies and Reaction Spontaneity

The Gibbs free energy (ΔG) combines enthalpy and entropy to determine the spontaneity of a reaction under constant temperature and pressure. e3s-conferences.org A negative ΔG indicates a spontaneous process. For the reaction between carbonyl difluoride and a single water molecule, theoretical calculations have shown that the energy barriers can be quite high, suggesting that the direct 1:1 reaction may not be spontaneous under all conditions. researchgate.net

Advanced Computational Methodologies

To achieve a detailed and accurate understanding of the carbonyl difluoride-water interaction, a variety of sophisticated computational methods are employed. These range from high-accuracy ab initio calculations to methods that can simulate the dynamic behavior of the system over time.

Application of High-Level Ab Initio Methods (e.g., BAC-MP4, CBS-QB3)

High-level ab initio methods aim to solve the electronic Schrödinger equation with a minimal number of approximations, providing highly accurate energetic and structural information. The Bond-Additivity-Corrected Møller-Plesset perturbation theory (BAC-MP4) is one such method that has been successfully applied to the CF₂O + H₂O system. acs.org

BAC-MP4 calculations have been used to map out the potential energy surface for the reaction, identifying key intermediates and transition states. acs.org For the hydrolysis of carbonyl difluoride, these calculations have elucidated a concerted reaction pathway where the water molecule attacks the carbonyl carbon while a hydrogen atom is transferred to a fluorine atom, leading to the formation of fluoroformic acid (FCO(OH)) and hydrogen fluoride (HF). The high energy barrier predicted by these methods for the uncatalyzed 1:1 reaction underscores the kinetic stability of the initial complex. researchgate.net

Complete Basis Set (CBS) methods, such as CBS-QB3, are another class of high-level composite methods that extrapolate to the complete basis set limit to achieve high accuracy in thermochemical predictions. While specific CBS-QB3 studies on the 1:1 CF₂O-H₂O complex are not prevalent in the searched literature, these methods are a standard tool for obtaining benchmark-quality energies for small molecular systems.

Density Functional Theory (DFT) Approaches for Reaction Mechanisms

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it well-suited for studying the reaction mechanisms of larger systems or for performing a greater number of calculations. tyut.edu.cn DFT methods, such as those employing the B3LYP functional, are widely used to explore potential energy surfaces, locate transition states, and calculate reaction barriers. nih.gov

While specific DFT studies focusing solely on the 1:1 carbonyl difluoride-water reaction mechanism are not extensively documented in the available literature, DFT is a powerful tool for such investigations. A DFT approach would typically involve optimizing the geometries of the reactants, the 1:1 complex, transition states, and products. The calculated energies of these species would allow for the determination of reaction barriers and reaction energies, providing insights into the preferred reaction pathway. For analogous systems, DFT has been shown to effectively model the influence of solvent molecules on reaction mechanisms. tyut.edu.cn In the context of CF₂O hydrolysis, DFT could be used to explore the catalytic role of additional water molecules, corroborating findings from ab initio methods. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior of CF₂O-H₂O Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into processes such as solvation, diffusion, and conformational changes. escholarship.orge3s-conferences.org While classical MD simulations rely on pre-parameterized force fields, ab initio molecular dynamics (AIMD), such as Car-Parrinello MD (CPMD), calculate the forces on the atoms "on the fly" from electronic structure calculations. researchgate.netcapes.gov.br

There is a lack of specific molecular dynamics simulation studies in the searched literature that focus on the dynamic behavior of the 1:1 carbonyl difluoride-water system. However, such simulations could provide valuable information. For instance, an MD simulation of carbonyl difluoride in a box of water molecules could reveal the structure of the hydration shell around the CF₂O molecule, the dynamics of hydrogen bonding between CF₂O and surrounding water molecules, and the diffusion of CF₂O in an aqueous environment.

Ab initio MD simulations could be particularly insightful for studying the initial events of the hydrolysis reaction. By simulating the system at the quantum mechanical level, one could observe the dynamic process of bond-breaking and bond-forming in the 1:1 complex and the role of thermal fluctuations in overcoming the reaction barrier.

Reaction Mechanisms of Carbonyl Difluoride with Water

Gas-Phase Hydrolysis Mechanisms of Carbonyl Difluoride (CF₂O)

In the gas phase, the hydrolysis of carbonyl difluoride can proceed through several potential mechanisms. Theoretical studies have been instrumental in elucidating these pathways, revealing high energy barriers for the reaction with a single water molecule and highlighting the importance of catalyzed routes. researchgate.net

The reaction of a single carbonyl difluoride molecule with a single water molecule is characterized by a substantial energy barrier, estimated to be between 30 and 40 kcal/mol. researchgate.net This high barrier suggests that the uncatalyzed hydrolysis is not a favorable process under typical atmospheric conditions. The mechanism is thought to involve a concerted process where the water molecule attacks the carbonyl carbon while simultaneously, or in a highly synchronized manner, a proton is transferred. However, the high activation energy indicates that the transition state for this direct, uncatalyzed reaction is energetically unfavorable.

In many organic reactions involving nucleophilic addition to a carbonyl group, stepwise mechanisms that proceed through zwitterionic or ion-pair intermediates are common. In such a mechanism, the nucleophile (water) would add to the carbonyl carbon, forming a zwitterionic intermediate with a positive charge on the oxygen of the original water molecule and a negative charge on the carbonyl oxygen. This intermediate would then undergo proton transfer to yield the final products. While these intermediates are a theoretical possibility, current computational studies on the gas-phase hydrolysis of carbonyl difluoride have not highlighted this as a primary reaction pathway. The focus of research has been on concerted mechanisms and, more significantly, on pathways catalyzed by additional molecules.

The initial and most critical step in the hydrolysis of carbonyl difluoride is the nucleophilic attack by the oxygen atom of a water molecule on the electrophilic carbonyl carbon atom. The polarity of the carbon-oxygen double bond in carbonyl difluoride renders the carbon atom partially positive and thus susceptible to attack by nucleophiles like water. This addition of the water molecule to the C=O double bond is the primary event that initiates the hydrolysis process. Following this attack, the reaction proceeds to break the carbon-fluorine bonds and form new hydrogen-fluorine and carbon-oxygen single and double bonds, ultimately leading to the decomposition of the initial complex into carbon dioxide and hydrogen fluoride (B91410).

Influence of Additional Water Molecules on Hydrolysis Mechanisms

The presence of additional water molecules has a profound effect on the hydrolysis of carbonyl difluoride, significantly lowering the activation energy and providing more favorable reaction pathways. researchgate.net

When a second water molecule is introduced into the reaction system, it can act as a proton relay, effectively creating a "water wire." researchgate.net This additional water molecule simultaneously acts as a proton donor and acceptor in the transition state. By forming a cyclic, hydrogen-bonded transition state, the proton transfer is facilitated, a process often referred to as a Grotthuss-type mechanism. This proton relay mechanism significantly reduces the energy barrier for the reaction compared to the single-water-molecule pathway. Studies have shown that water clusters can dramatically accelerate hydrolysis reactions by creating a structured network for efficient proton translocation.

The involvement of additional water molecules is a form of catalysis. Theoretical investigations have demonstrated that catalysts, including water itself, as well as other atmospheric acids (like sulfuric acid and formic acid) and bases (like ammonia), can significantly decrease the hydrolysis reaction barrier height by 20.4–28.8 kcal/mol. These catalysts assist in the formation of hydrated complexes that stabilize the transition state. researchgate.net The catalytic efficiency depends not only on the nature of the catalyst but also on its concentration in the atmosphere. For instance, while sulfuric acid may have a strong catalytic effect, the high concentration of formic acid in certain atmospheric conditions could make it a dominant catalyst.

Interactive Data Table: Energy Barriers for CF₂O Hydrolysis

The following table summarizes the calculated energy barriers for the gas-phase hydrolysis of carbonyl difluoride under different conditions, illustrating the significant catalytic effect of additional molecules.

| Reaction Pathway | Catalyst | Energy Barrier (kcal/mol) |

| Uncatalyzed Hydrolysis | None (single H₂O molecule) | ~30-40 |

| Catalyzed Hydrolysis | Additional H₂O, Acids, or Bases | Reduction of 20.4–28.8 |

Reaction Intermediates and Products of Hydrolysis

However, the mechanism underlying this transformation involves the formation and subsequent breakdown of a key intermediate species. Theoretical studies have been crucial in elucidating these transient structures. researchgate.net

The initial step in the hydrolysis of carbonyl difluoride is the nucleophilic attack of a water molecule on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, identified as fluoroformic acid (FCO(OH)). scholaris.caacs.org The existence of fluoroformic acid as a viable, albeit unstable, intermediate is supported by computational chemistry studies. acs.org

The reaction with a single water molecule presents a significant energy barrier. researchgate.net Research indicates that the presence of a second water molecule substantially lowers this barrier by acting as a catalyst. researchgate.net This second water molecule facilitates the process by serving as a proton relay, simultaneously donating and accepting a proton in the transition state. researchgate.net

Table 1: Key Species in the Hydrolysis of Carbonyl Difluoride

| Role | Chemical Name | Chemical Formula |

|---|---|---|

| Reactant | Carbonyl Difluoride | COF₂ |

| Reactant | Water | H₂O |

| Intermediate | Fluoroformic Acid | FCO(OH) |

| Product | Carbon Dioxide | CO₂ |

| Product | Hydrogen Fluoride | HF |

This table outlines the primary molecules involved in the hydrolysis of carbonyl difluoride, from the initial reactants to the final decomposition products.

The complete hydrolysis process can be summarized in two main stages:

Addition: COF₂ + H₂O → [FCO(OH)]

Elimination: [FCO(OH)] → CO₂ + HF

This two-step addition-elimination mechanism is characteristic of reactions at the carbonyl carbon of acid derivatives. scholaris.calibretexts.org

Comparison with Hydrolysis Mechanisms of Related Carbonyl Compounds

The hydrolysis mechanism of carbonyl difluoride can be better understood by comparing it with that of other carbonyl halides and related compounds.

The hydrolysis of acyl halides, such as acetyl fluoride, is known to proceed via an addition-elimination pathway where water adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates the halide. scholaris.ca This is analogous to the formation of fluoroformic acid from carbonyl difluoride.

For formyl fluoride (HFCO), a related atmospheric compound, hydrolysis is also a critical degradation pathway. nih.gov Studies have shown that its reaction with water is significantly catalyzed by acids like sulfuric acid and formic acid. nih.gov This reaction proceeds through the formation of a dihydroxy intermediate, FCH(OH)₂, which then decomposes to produce formic acid (HCOOH) and hydrogen fluoride (HF). nih.gov This catalytic effect and intermediate formation provide a strong parallel to the hydrolysis of carbonyl difluoride.

In the case of carbonyl chlorides (e.g., phosgene, COCl₂), hydrolysis also occurs, but the reactivity differs due to the nature of the halogen-carbon bond. acs.org While the general mechanism involving a tetrahedral intermediate is similar, the relative rates and stabilities of the intermediates and transition states are influenced by the different electronegativity and leaving group ability of chlorine compared to fluorine. viu.ca Generally, acyl halides like chlorides and bromides hydrolyze more rapidly than fluorides in solution. libretexts.org

Table 2: Comparative Overview of Carbonyl Halide Hydrolysis

| Compound | Formula | Key Intermediate | Final Products | Notes |

|---|---|---|---|---|

| Carbonyl Difluoride | COF₂ | Fluoroformic Acid (FCO(OH)) | CO₂, HF | Reaction is catalyzed by additional water molecules. researchgate.net |

| Formyl Fluoride | HFCO | Methanediol, 1-fluoro- (FCH(OH)₂) | HCOOH, HF | Catalyzed by acids in the atmosphere. nih.gov |

| Acetyl Fluoride | CH₃COF | Tetrahedral addition product | CH₃COOH, HF | Follows a typical addition-elimination mechanism. scholaris.ca |

| Phosgene (Carbonyl Chloride) | COCl₂ | Chloroformic Acid (ClCO(OH)) | CO₂, HCl | Generally more reactive in hydrolysis than carbonyl fluoride. libretexts.orgacs.org |

This table provides a comparative summary of the hydrolysis mechanisms for carbonyl difluoride and related carbonyl compounds, highlighting the intermediates and final products.

Kinetics of Carbonyl Difluoride Water Reactions

Experimental Kinetic Investigations of Hydrolysis Rates

Experimental studies have been crucial in quantifying the speed at which carbonyl difluoride hydrolyzes. These investigations typically involve techniques that measure the uptake of gaseous COF₂ by aqueous surfaces. osti.gov

The direct determination of the bimolecular rate constant for the hydrolysis of carbonyl difluoride is challenging. Experimental approaches often measure the mass transfer and reaction at the gas-liquid interface. A key parameter derived from such experiments is the uptake coefficient, which provides insight into the combined effects of mass accommodation and chemical reaction. osti.gov

One study utilized a low-pressure flow tube reactor with monodisperse droplets to investigate the heterogeneous chemistry of COF₂ on aqueous surfaces. osti.gov The experiments yielded uptake coefficients in the range of 5 × 10⁻⁴ to 5 × 10⁻³. From these measurements, the product of the Henry's law constant (H) and the first-order hydrolysis rate constant (k) can be estimated.

Experimental Kinetic Parameters for COF₂ Hydrolysis at 273 K

| Parameter | Value | Units |

|---|---|---|

| H√k | 350 | M·atm⁻¹ s-1/2 |

H represents the Henry's law constant and k represents the hydrolysis rate constant.

The kinetics of carbonyl difluoride hydrolysis are sensitive to temperature. Experimental investigations have shown that the rate of reaction changes with varying temperatures, which is a critical factor for predicting its atmospheric lifetime under different conditions. osti.gov The temperature dependence of a reaction rate constant (k) is typically described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature. libretexts.org

Studies on the mass transfer of COF₂ at the air/water interface have noted that the behavior of fluorides as a function of temperature differs slightly from that of related chloride compounds. osti.gov While detailed Arrhenius parameters from direct experimental measurement of the homogeneous gas-phase reaction are scarce in the reviewed literature, theoretical studies provide valuable estimates (see section 4.2.1).

Theoretical Kinetic Calculations

Computational chemistry offers a powerful lens for examining the reaction mechanism and kinetics at a molecular level. Theoretical studies can elucidate reaction pathways and energy barriers that are difficult to probe experimentally. researchgate.net

Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants form an activated complex (the transition state) which is in quasi-equilibrium with the reactants before proceeding to products. wikipedia.orgfiveable.me

Theoretical investigations of the gas-phase hydrolysis of COF₂ have employed quantum chemical methods to model the reaction. These studies indicate that the reaction with a single water molecule faces a high energy barrier, on the order of 30-40 kcal mol⁻¹. researchgate.net However, the presence of additional water molecules, acting as catalysts, significantly lowers this barrier. For the reaction involving a water dimer, (H₂O)₂, the energy barrier is substantially reduced.

Conventional TST calculations have been used to predict rate coefficients for the catalyzed hydrolysis over atmospheric temperature ranges (e.g., 280–320 K). researchgate.netresearchgate.net These calculations show that catalysts like sulfuric acid, formic acid, and even a second water molecule can dramatically increase the reaction rate by lowering the activation energy. researchgate.net

Theoretical Activation Barriers for COF₂ Hydrolysis

| Reactants | Catalyst | Calculated Activation Barrier Reduction (kcal mol⁻¹) |

|---|---|---|

| COF₂ + H₂O | H₂O | Significant reduction |

| COF₂ + H₂O | Acids (H₂SO₄, HCOOH, CF₃COOH) | 20.4–28.8 |

| COF₂ + H₂O | Bases (NH₃, CH₃NHCH₃) | 20.4–28.8 |

researchgate.netresearchgate.net

For complex reactions involving multiple potential wells and transition states, master equation analysis provides a more detailed framework than simple TST. nih.gov This analysis considers the flow of reacting molecules among all possible energy states and reaction pathways.

While master equation analysis has been applied to study the dissociation of related species like CF₃ radicals and the reactions of other atmospheric molecules, its specific application to the full reaction manifold of carbonyl difluoride and water is not prominently featured in the surveyed literature. nih.govnih.gov Theoretical studies on COF₂ hydrolysis have predominantly utilized TST to calculate rate coefficients for specific, well-defined pathways, particularly those involving catalysts. researchgate.netresearchgate.net

Catalytic Effects on Reaction Kinetics

The hydrolysis of carbonyl difluoride is highly susceptible to catalysis. The uncatalyzed reaction with a single water molecule is slow due to a high activation barrier. researchgate.net However, various atmospheric species can act as catalysts, significantly accelerating the reaction rate.

Theoretical studies have shown that an additional water molecule can act as a proton relay, simultaneously donating and accepting a proton in the transition state, which dramatically lowers the energy barrier. researchgate.net This suggests that in the atmosphere, reaction channels involving at least two water molecules are likely important for the homogeneous gas-phase hydrolysis of COF₂. researchgate.net

Furthermore, both acids and bases can catalyze the reaction. Quantum chemical calculations have investigated the catalytic effects of:

Basic catalysts : Ammonia (B1221849) (NH₃) and dimethylamine (B145610) (CH₃NHCH₃)

Acidic catalysts : Sulfuric acid (H₂SO₄), formic acid (HCOOH), and trifluoroacetic acid (CF₃COOH)

These catalysts have been shown to decrease the hydrolysis reaction barrier by 20.4–28.8 kcal mol⁻¹. researchgate.net The mechanism of catalysis differs, with base molecules leading to an asynchronous H-transfer, while water and acid molecules facilitate a synchronous collaborative H-transfer. researchgate.net While sulfuric acid shows the highest catalytic effect in isolation, the high atmospheric concentration of formic acid could make it a dominant catalyst in certain environments. researchgate.net

Autocatalysis by Water in Homogeneous Gas-Phase Hydrolysis

Theoretical studies have shown that the uncatalyzed hydrolysis of carbonyl difluoride has a high energy barrier. researchgate.net However, the presence of additional water molecules can significantly lower this barrier, indicating an autocatalytic role for water. researchgate.net Quantum chemical calculations have revealed that the reaction can proceed through different pathways, and the participation of at least two water molecules is important for the homogeneous gas-phase hydrolysis of COF2. researchgate.net

The reaction between carbonyl difluoride and water is unstable and leads to the formation of carbon dioxide and hydrogen fluoride (B91410). wikipedia.org The presence of multiple water molecules facilitates the transfer of protons within a ring-like structure, promoting the reaction. researchgate.net

Impact of Acidic Catalysts (e.g., H2SO4, HCOOH) on Hydrolysis Rate

The presence of acidic catalysts has a pronounced effect on the rate of carbonyl difluoride hydrolysis. Theoretical investigations have demonstrated that acids like sulfuric acid (H2SO4) and formic acid (HCOOH) can significantly reduce the energy barrier for the hydrolysis reaction. researchgate.net

Quantum chemical studies have shown that these acidic catalysts participate in a synchronous collaborative mechanism for hydrogen transfer. researchgate.net Sulfuric acid, in particular, has been identified as having the best catalytic effect when the concentration of the catalyst is not a limiting factor. researchgate.net However, at higher atmospheric concentrations, formic acid can become the dominant catalyst. researchgate.net

The catalytic efficiency of these acids is not only dependent on the reaction mechanism but also on their atmospheric concentrations. researchgate.net For instance, studies on the hydrolysis of formyl fluoride, a related compound, have shown that sulfuric acid has a remarkable catalytic role, significantly reducing the reaction's energy barriers. acs.orgnih.gov

Table 1: Calculated Energy Barriers for Acid-Catalyzed Hydrolysis of Carbonyl Fluoride

| Catalyst | Energy Barrier Reduction (kcal/mol) |

| H2SO4 | 20.4–28.8 |

| HCOOH | 20.4–28.8 |

Note: The data indicates the range of reduction in the hydrolysis reaction barrier height due to the presence of the acidic catalysts. researchgate.net

Influence of Basic Catalysts (e.g., NH3, CH3NHCH3) on Hydrolysis Rate

Basic catalysts, such as ammonia (NH3) and dimethylamine (CH3NHCH3), also play a significant role in accelerating the hydrolysis of carbonyl difluoride. researchgate.net These bases facilitate the reaction through an asynchronous collaborative hydrogen transfer mechanism. researchgate.net

The reaction rate is directly related to the basicity of the amine in the gas phase; stronger bases lead to faster reactions. researchgate.net The catalytic effect of these bases significantly lowers the energy barrier for the hydrolysis reaction, by a range of 20.4–28.8 kcal/mol. researchgate.net

It has been observed that in the case of sulfur trioxide (SO3) hydrolysis, which shares some mechanistic similarities, the reaction with amines can occur simultaneously with the formation of acid-amine clusters. researchgate.net At the air-water interface, the reaction involves multiple water molecules, forming a ring structure that promotes proton transfer. researchgate.net

Table 2: Calculated Energy Barriers for Base-Catalyzed Hydrolysis of Carbonyl Difluoride

| Catalyst | Energy Barrier Reduction (kcal/mol) |

| NH3 | 20.4–28.8 |

| CH3NHCH3 | 20.4–28.8 |

Note: The data indicates the range of reduction in the hydrolysis reaction barrier height due to the presence of the basic catalysts. researchgate.net

Formation and Degradation Pathways of Carbonyl Difluoride in the Presence of Water

Formation of Carbonyl Difluoride from Fluorocarbon Degradation

The generation of carbonyl difluoride is often a consequence of the breakdown of larger fluorine-containing molecules under specific environmental conditions.

Hydrolytic Degradation of Perfluorinated Polymers (e.g., PTFE)

Perfluorinated polymers, such as polytetrafluoroethylene (PTFE), are known for their chemical inertness. However, under certain conditions, they can degrade. While PTFE is generally resistant to water, its degradation can be influenced by moisture, particularly at elevated temperatures. mdpi.com The presence of water vapor during the thermal decomposition of fluoropolymers can lead to the formation of carbonyl difluoride, which then rapidly hydrolyzes in the moist air to produce hydrogen fluoride (B91410) (HF) and carbon dioxide (CO2). turi.org Studies have shown that while the mechanical properties of PTFE-coated fabrics can be degraded by water, the primary formation of carbonyl difluoride occurs during thermal degradation processes in the presence of moisture. mdpi.comturi.org

Thermal Decomposition of Fluorinated Compounds in Moist Environments

The thermal decomposition of various fluorinated compounds in the presence of water is a significant source of carbonyl difluoride. wikipedia.org For instance, the thermal breakdown of fluorocarbon plastics like PTFE in the air can produce carbonyl difluoride. nih.gov At temperatures around 450°C in the air, carbonyl difluoride and hydrogen fluoride are the main decomposition products of PTFE. turi.org The presence of water vapor is a key factor, as it facilitates the conversion of initial degradation products into more stable compounds. For example, during the oxidative pyrolysis of fluoropolymers, water vapor promotes the conversion of carbonyl fluoride into hydrogen fluoride and carbon dioxide. turi.org Similarly, the thermal decomposition of trifluoromethanol (B75723) or tetrafluoromethane in the presence of water also yields carbonyl difluoride. wikipedia.org

Table 1: Formation of Carbonyl Difluoride from Thermal Decomposition

| Fluorinated Compound | Conditions | Key Products |

| Polytetrafluoroethylene (PTFE) | ~450°C in air | Carbonyl Difluoride, Hydrogen Fluoride |

| Trifluoromethanol | Thermal decomposition with water | Carbonyl Difluoride, Hydrogen Fluoride |

| Tetrafluoromethane | Thermal decomposition with water | Carbonyl Difluoride, Hydrogen Fluoride |

Environmental Pathways for Carbonyl Difluoride Degradation in Water

The presence of water is not only crucial for the formation of carbonyl difluoride from certain precursors but also plays a central role in its removal from the atmosphere.

Atmospheric Hydrolysis as a Removal Process in the Troposphere

The primary sink for carbonyl difluoride in the troposphere is its reaction with water. wikipedia.org Carbonyl difluoride reacts with water vapor in the atmosphere, hydrolyzing to form carbon dioxide and hydrogen fluoride. wikipedia.orgnoaa.govcdc.gov This reaction is a significant removal process, preventing the long-term accumulation of carbonyl difluoride in the lower atmosphere. The hydrolysis is described as rapid, especially in moist air. turi.orgnih.gov This reactivity with water is a key characteristic of the compound. noaa.govcdc.govchemicalbook.comchemicalbook.com

Degradation in Aqueous Media (e.g., Industrial Wastewater, Environmental Waters)

Carbonyl difluoride is known to be unstable in the presence of water, readily undergoing hydrolysis. wikipedia.orgchemicalbook.com This reaction results in the formation of carbon dioxide and hydrogen fluoride. wikipedia.org The process is described as an instantaneous hydrolysis, highlighting its rapid nature. chemicalbook.comnih.gov

The susceptibility of carbonyl difluoride to hydrolysis is a significant factor in various industrial applications. google.com For instance, in processes where carbonyl difluoride is produced, the presence of moisture can lead to a decrease in both the purity and yield of the final product due to this hydrolysis reaction. google.com Even small amounts of water can be detrimental; for example, research has shown that while the reaction can proceed in purely aqueous media, the yields of desired products in certain synthetic applications are significantly reduced. nih.gov However, the same research also indicated that the reaction can tolerate low concentrations of water, such as 1% water in acetonitrile, without a notable decrease in yield. nih.gov

The primary reaction for the hydrolysis of carbonyl difluoride is as follows: COF₂ + H₂O → CO₂ + 2HF wikipedia.org

This reaction underscores the importance of maintaining anhydrous or low-moisture conditions in the handling and production of carbonyl difluoride to prevent its degradation. google.com

Interplay with Other Chemical Species in Complex Systems

The reactivity of carbonyl difluoride extends beyond its interaction with water, playing a significant role in complex chemical environments like plasma etching and atmospheric processes.

Simultaneous Reactions with Hydrogen Atoms and Hydroxyl Radicals

The hydroxyl radical (OH) is a highly reactive species involved in numerous chemical transformations. The reactions of hydroxyl radicals can be categorized into addition, hydrogen abstraction, electron transfer, and radical interaction. nist.gov In the context of carbonyl compounds, theoretical studies on the reaction between carbonyl oxide and the hydroxyl radical indicate a complex mechanism that begins with the formation of a pre-reactive hydrogen-bonded complex. nih.gov This is followed by the addition of the hydroxyl radical to the carbon atom, leading to the formation of a peroxy-radical intermediate. nih.gov This intermediate then decomposes to produce formaldehyde (B43269) and a hydroperoxy radical. nih.gov While this specific study did not focus on carbonyl difluoride, it provides a model for the potential reaction pathways of carbonyl compounds with hydroxyl radicals.

Pathways in Plasma Etching Chemistry

Carbonyl difluoride is a key species in plasma etching processes, particularly for silicon and its compounds. google.comyujichemtech.comresearchgate.net It can be generated in-situ from precursors like nitrogen trifluoride (NF₃) and carbon dioxide (CO₂) or perfluorocarbons (PFCs). google.com In these plasma environments, the primary etching species are fluorine radicals and carbonyl difluoride itself. google.com

The chemistry within these plasmas is intricate. For example, in CF₄/O₂ plasmas, carbonyl difluoride is one of the important neutral species, alongside CF₄, CF₃, and CO₂. researchgate.net The addition of oxygen to fluorocarbon plasmas can lead to the formation of carbonyl-containing species. unt.edu The general mechanism involves the interaction of fluorine atoms and CFₓ radicals with the substrate surface, leading to the formation of volatile products like silicon tetrafluoride (SiF₄). google.comnih.gov

The effectiveness of carbonyl difluoride as an etchant is attributed to its high reactivity. google.com It is considered a promising alternative to conventional etching gases with high global warming potential, such as C₂F₆, as it can achieve comparable cleaning performance with significantly lower environmental impact. researchgate.net The etching process can be controlled by adjusting parameters like gas flow rate and temperature. yujichemtech.com

Below is an interactive table summarizing the key reactions and species involved in the discussed pathways:

| Process | Key Reactants | Key Products/Intermediates | Significance |

|---|---|---|---|

| Aqueous Degradation | Carbonyl difluoride, Water | Carbon dioxide, Hydrogen fluoride | Decomposition in environmental and industrial waters. wikipedia.org |

| Plasma Etching | Carbonyl difluoride, Fluorine radicals, Silicon | Silicon tetrafluoride, Volatile byproducts | Etching of semiconductor materials. google.comgoogle.com |

| Reaction with Hydroxyl Radicals (by analogy) | Carbonyl oxide, Hydroxyl radical | Peroxy-radical intermediate, Formaldehyde, Hydroperoxy radical | Potential atmospheric transformation pathway. nih.gov |

Spectroscopic Characterization of Carbonyl Difluoride Water Interactions

Vibrational Spectroscopy of the CF₂O·H₂O Complex

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within the carbonyl difluoride-water complex. The formation of a hydrogen bond between the two molecules leads to characteristic shifts in their vibrational frequencies, which can be observed using techniques like Fourier-transform infrared (FTIR) spectroscopy, often in combination with matrix isolation methods.

Infrared (IR) Spectroscopic Signatures of Water-Carbonyl Difluoride Adducts

The infrared spectrum of the CF₂O·H₂O complex is expected to show perturbations in the vibrational modes of both the carbonyl difluoride and water monomers. Upon complexation, new vibrational bands corresponding to intermolecular motions also appear at low frequencies.

While detailed experimental spectra of the CF₂O·H₂O complex are not extensively documented in publicly available literature, significant insights can be drawn from studies of similar systems, such as the carbon dioxide-water (CO₂-H₂O) complex, and from theoretical investigations. For the CF₂O·H₂O complex, the interaction is primarily a hydrogen bond between a hydrogen atom of the water molecule and the oxygen atom of carbonyl difluoride (C=O···H-O-H).

Evidence for the formation of a related difluorocarbene-water (CF₂···H₂O) complex has been found in matrix isolation studies. This complex, formed from the radiation-induced decomposition of difluoromethane-water complexes, was identified through FTIR spectroscopy and supported by ab initio calculations, which characterized it as a hydrogen-bonded structure. nist.gov

The primary IR signatures for the CF₂O·H₂O adduct would be shifts in the C=O stretching frequency of carbonyl difluoride and the O-H stretching and H-O-H bending modes of water. The C=O stretch in the complex is anticipated to shift to a lower frequency (red-shift) due to the weakening of the bond upon hydrogen bond formation. Conversely, the H-O-H bending mode of water is expected to shift to a higher frequency (blue-shift).

Analysis of OH Stretching Modes and Their Perturbations upon Hydration

The O-H stretching region of the infrared spectrum is particularly sensitive to hydrogen bonding. In the isolated water molecule, the symmetric (ν₁) and asymmetric (ν₃) stretching vibrations appear at approximately 3657 cm⁻¹ and 3756 cm⁻¹, respectively. Upon forming the CF₂O·H₂O complex, these modes are perturbed.

The water molecule acts as a proton donor to the carbonyl oxygen. This interaction weakens the O-H bond involved in the hydrogen bond, causing a significant red-shift in its stretching frequency. The other "free" O-H bond is less affected but may experience a slight shift. This leads to a splitting of the O-H stretching bands, providing a clear spectroscopic marker for complex formation. The magnitude of the red-shift is indicative of the hydrogen bond strength. For weakly bound complexes like CO₂-H₂O, observed red-shifts for the bonded OH stretch can be in the range of tens of wavenumbers. researchgate.netnih.gov Similar behavior is expected for the CF₂O·H₂O complex.

The table below illustrates the typical shifts observed in the vibrational modes of water upon complexation, based on studies of analogous systems.

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Complexed Frequency (cm⁻¹) | Expected Shift |

| Water (H₂O) | |||

| Symmetric OH Stretch (ν₁) | ~3657 | Red-shifted | ↓ |

| Asymmetric OH Stretch (ν₃) | ~3756 | Red-shifted | ↓ |

| H-O-H Bend (ν₂) | ~1595 | Blue-shifted | ↑ |

| Carbonyl Difluoride (CF₂O) | |||

| C=O Stretch | ~1928 | Red-shifted | ↓ |

Note: The exact frequencies for the complex are dependent on the experimental conditions (e.g., matrix material) and are best confirmed by specific experimental studies.

Identification of Intramolecular-Intermolecular Coupling in Hydrates

In hydrated complexes, the vibrational modes of the constituent molecules can couple with the low-frequency intermolecular vibrations (such as stretching and bending of the hydrogen bond itself). This intramolecular-intermolecular coupling can lead to the appearance of combination and hot bands in the spectrum and provides detailed information about the potential energy surface of the complex. researchgate.net

Furthermore, theoretical studies on the hydrolysis of carbonyl difluoride have highlighted the significant role of a second water molecule. researchgate.net The presence of an additional water molecule has been shown to substantially lower the energy barrier for the hydrolysis reaction, acting as a "proton relay" or catalyst. researchgate.net This suggests that in environments with higher water concentrations, CF₂O·(H₂O)₂ complexes may be important. The formation of such higher-order hydrates would lead to more complex IR spectra due to cooperative hydrogen bonding effects, where the hydrogen bonds are strengthened, leading to larger frequency shifts. researchgate.net The analysis of these complex spectra can reveal the nature of these cooperative interactions and the coupling between different vibrational modes within the larger cluster.

Computational Spectroscopy for Vibrational Assignment

Quantum chemical calculations are an indispensable tool for the study of weakly bound complexes like CF₂O·H₂O. They allow for the prediction of stable geometries, binding energies, and vibrational spectra, which are crucial for the interpretation of experimental results.

Quantum Chemical Calculation of Vibrational Frequencies and Intensities

A variety of quantum chemical methods, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are used to model the CF₂O·H₂O complex. dtic.mil These calculations can predict the optimized geometry of the complex and its vibrational frequencies and corresponding IR intensities.

Calculations typically start with a geometry optimization to find the minimum energy structure of the complex. Following this, a harmonic frequency calculation is performed to predict the vibrational modes. However, for systems with weak intermolecular bonds, such as the hydrogen bond in CF₂O·H₂O, the harmonic approximation is often insufficient. nih.goviastate.edu Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide more accurate frequencies, especially for the low-frequency intermolecular modes and the perturbed O-H stretching modes. nih.govnih.gov

Theoretical studies on the CF₂···H₂O complex, for instance, have calculated a binding energy of 5.73 kJ/mol at the CCSD(T)/CBS level of theory, confirming the stability of this hydrogen-bonded species. nist.gov Similar calculations for the CF₂O·H₂O complex are essential to predict its vibrational spectrum accurately. The table below shows a hypothetical comparison of harmonic and anharmonic frequencies for a water molecule to illustrate the importance of anharmonic corrections.

| Vibrational Mode (H₂O) | Harmonic Frequency (cm⁻¹) | Experimental (Anharmonic) Frequency (cm⁻¹) |

| Symmetric Stretch | ~3832 | ~3657 |

| Bend | ~1648 | ~1595 |

| Asymmetric Stretch | ~3942 | ~3756 |

Source: Data derived from general computational chemistry principles.

Isotopic Substitution Effects on Vibrational Spectra

Isotopic substitution is a powerful technique, both experimentally and computationally, for verifying vibrational assignments. libretexts.org Replacing an atom with one of its isotopes alters the reduced mass of the vibrating system, leading to a predictable shift in the vibrational frequency. ajchem-a.com

In the context of the CF₂O·H₂O complex, the most common isotopic substitution is the replacement of hydrogen with deuterium (B1214612) (D) to form CF₂O·D₂O or CF₂O·HDO. The doubling of the mass of the hydrogen atom leads to a significant red-shift in the frequencies of the modes involving hydrogen motion. libretexts.org The O-H stretching frequencies would shift to lower values (the O-D stretch), as would the H-O-H bending mode (now a D-O-D or H-O-D bend). This isotopic shift allows for the unambiguous identification of the water-related vibrational modes in the experimental spectrum. ajchem-a.comnih.gov

The expected frequency ratio for an O-H to O-D stretch is approximately 1.35-1.41. libretexts.org Computational models can easily calculate the spectra for different isotopologues, providing a direct comparison with experimental results and confirming the assignment of complex spectral features.

Detection and Monitoring of Carbonyl Difluoride in Aqueous Environments

The detection and monitoring of carbonyl difluoride in environments containing water are critical for atmospheric science and industrial safety. Given that COF₂ readily hydrolyzes, in-situ monitoring techniques are essential to study its behavior and kinetics in real-time. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for this purpose due to its ability to provide real-time measurements of gas-phase species. researchgate.netnist.gov

Challenges in monitoring include spectral interference from water vapor and other reaction byproducts like hydrogen fluoride (B91410) (HF). nist.gov For instance, the P-branch of the HF spectrum can be obscured by water vapor absorptions. nist.gov Despite these challenges, specific spectral windows can be utilized for quantification. A small window around 774 cm⁻¹ has been identified for carbonyl difluoride detection, even in the presence of significant baseline shifts caused by other absorbing species. nist.gov

Spectroscopic Techniques for In-Situ Monitoring of Hydrolysis

The real-time, in-situ monitoring of chemical reactions in solution, such as the hydrolysis of carbonyl difluoride, can be effectively achieved using Attenuated Total Reflection (ATR)-FTIR spectroscopy. mdpi.comnih.gov This technique is particularly powerful for studying reactions at interfaces and in liquid media, making it well-suited for observing the transformation of COF₂ in an aqueous environment.

The principle of ATR-FTIR involves passing an infrared beam through an internal reflection element (IRE), typically a crystal with a high refractive index like germanium or diamond. The beam creates an evanescent wave that extends a short distance beyond the crystal surface into the sample. nih.gov Any chemical species within this evanescent field will absorb the infrared radiation at its characteristic frequencies. This allows for the collection of an IR spectrum of the layer of the sample immediately in contact with the ATR crystal.

For monitoring hydrolysis, the ATR crystal would be in direct contact with the aqueous solution. By continuously collecting spectra, the disappearance of reactant bands and the appearance of product bands can be tracked over time. In the case of COF₂ hydrolysis, one would monitor the decrease in the intensity of COF₂ absorption bands (e.g., the C=O stretch) and the simultaneous increase in the absorption bands of the products, primarily dissolved carbon dioxide. researchgate.netnist.gov

This in-situ approach offers several advantages:

Real-Time Data: It allows for the continuous collection of data, enabling the determination of reaction kinetics. mdpi.com

Minimal Sample Preparation: The technique can be used directly in the reaction medium without the need for extraction or separation steps.

High Sensitivity: Modern ATR-FTIR setups can detect low concentrations of reactants and intermediates. nih.gov

By analyzing the evolution of the spectral features over time, researchers can derive kinetic parameters and gain mechanistic insights into the hydrolysis process under various conditions. mdpi.comsylzyhg.com

Environmental and Industrial Significance of Carbonyl Difluoride Water Chemistry

Atmospheric Chemistry Implications

The presence and reactions of carbonyl difluoride in the atmosphere, particularly its interaction with water, are crucial for understanding the fate of fluorine-containing compounds and the formation of secondary pollutants.

Contribution to the Stratospheric Fluorine Budget

Carbonyl difluoride is a significant reservoir for fluorine in the stratosphere. researchgate.net Its primary sources are the atmospheric degradation of anthropogenic compounds such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). researchgate.net Specifically, major contributors to COF2 formation include CFC-12 (CCl2F2), HCFC-22 (CHF2Cl), and CFC-113 (CF2ClCFCl2). researchgate.net

Formation of Secondary Atmospheric Pollutants (e.g., HF, CO2)

The hydrolysis of carbonyl difluoride is a key reaction in the atmosphere, leading to the formation of hydrogen fluoride (B91410) (HF) and carbon dioxide (CO2). wikipedia.org The reaction is as follows:

COF2 + H2O → CO2 + 2HF wikipedia.org

This reaction is considered the most likely removal process for COF2 in the Earth's troposphere. researchgate.net Hydrogen fluoride is an almost permanent reservoir of stratospheric fluorine due to its extreme stability. researchgate.net The formation of HF from the degradation of COF2 and other fluorine-containing compounds is a critical step in the atmospheric fluorine cycle. researchgate.net The presence of water vapor is crucial for this hydrolysis to occur. turi.org Theoretical studies have shown that the presence of an additional water molecule can significantly reduce the energy barrier for the hydrolysis of COF2, acting as a catalyst. researchgate.net

Environmental Persistence and Removal Mechanisms of CF2O

Carbonyl difluoride is relatively long-lived in the atmosphere, with an estimated atmospheric lifetime of approximately 3.8 years. copernicus.org Its persistence is due to its low reactivity with atmospheric radicals. researchgate.net The primary removal mechanisms for COF2 are photolysis (dissociation by sunlight) and reaction with atomic oxygen, with photolysis accounting for about 90% of its loss and reaction with O(¹D) accounting for the remaining 10%. copernicus.org

While resistant to radical reactions, hydrolysis is a significant removal pathway for COF2. researchgate.net The reaction with water, particularly in the gas phase, is an effective sink for this compound. researchgate.net The rate of this hydrolysis can be influenced by the presence of other atmospheric constituents that can act as catalysts. researchgate.net

Industrial Process Considerations

The chemical properties of carbonyl difluoride, particularly its reactivity with water, also have important consequences in various industrial settings.

Degradation of Fluoropolymer Materials in Electronic Systems

Fluoropolymers, known for their thermal stability, can degrade under certain conditions, such as high temperatures, to produce various decomposition products, including carbonyl difluoride. turi.org For example, the thermal degradation of polytetrafluoroethylene (PTFE) in the presence of air can produce COF2 and HF as major products at temperatures around 450°C. turi.org

In electronic systems where fluoropolymers are used, the presence of moisture can lead to the hydrolysis of any formed COF2. turi.org This hydrolysis produces hydrofluoric acid (HF), a highly corrosive substance. The formation of such corrosive byproducts can lead to the degradation of sensitive electronic components, posing a reliability risk.

Role in Semiconductor Etching and Cleaning Gas Applications

Carbonyl difluoride (COF₂) is a significant compound in the semiconductor industry, where it is utilized as both an etching and a cleaning gas. researchgate.netgoogle.comjustia.com Its application in these processes is crucial for the fabrication of integrated circuits and other semiconductor devices. google.comsolvay.com

In semiconductor manufacturing, etching is a critical step that involves the selective removal of material to create patterns on a silicon wafer. Fluorinated gases are activated in a plasma to generate fluorine radicals, which then react with silicon to form volatile compounds, effectively etching the desired features. solvay.com Carbonyl difluoride serves as a source of these reactive fluorine species in plasma etching processes.

Similarly, chamber cleaning is a vital maintenance procedure in semiconductor fabrication. Over time, unwanted silicon-based deposits accumulate on the walls of the plasma chambers. Carbonyl difluoride is used as a cleaning gas to generate fluorine radicals that efficiently react with and remove these deposits, ensuring the cleanliness of the production tools and preventing contamination of subsequent wafers. researchgate.netsolvay.com

The production of high-purity carbonyl difluoride is essential for its use in the semiconductor industry to minimize the risk of introducing impurities during the manufacturing process. justia.com Various methods have been developed for its synthesis, often involving the fluorination of carbon monoxide or the halogen exchange of phosgene. google.comjustia.comgoogle.com The conditions for these synthesis reactions can be precisely controlled to optimize the yield and purity of the final product.

Table 1: Production Reactions for Carbonyl Difluoride

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Carbon Monoxide and Metal Fluoride (Cobalt trifluoride) | Reaction temperature: 100°C to <300°C | Carbonyl Difluoride | google.com |

| Carbon Monoxide and Metal Fluoride (Cerium tetrafluoride) | Reaction temperature: 150°C to <350°C | Carbonyl Difluoride | google.com |

| Carbon Monoxide and Metal Fluoride (Silver difluoride) | Reaction temperature: Room temperature to 200°C | Carbonyl Difluoride | google.com |

| Phosgene and Hydrogen Fluoride | Gas phase reaction in the presence of a fluorination catalyst | Carbonyl Difluoride and Hydrogen Chloride | google.com |

Relevance in Flame Chemistry and Suppression

Role of Carbonyl Difluoride in Fluorocarbon Flame Suppression

The primary mechanism by which carbonyl difluoride contributes to flame suppression is through its reaction with hydrogen atoms (H). psu.edunist.gov In a hydrocarbon flame, the combustion process is propagated by a series of chain-branching reactions involving highly reactive radicals such as hydrogen (H) and hydroxyl (OH). The reaction of carbonyl difluoride with H atoms consumes these key radicals, thereby interrupting the chain reactions and suppressing the flame. psu.edu

The major pathway for this reaction involves the attack of a hydrogen atom on the oxygen atom of the carbonyl difluoride molecule, which is followed by the elimination of hydrogen fluoride (HF). psu.edu While reaction with water is also possible, studies have shown that the reaction with H atoms is significantly faster and is the dominant destruction pathway for CF₂O even in the high-water-concentration environment of a hydrocarbon flame. psu.edu

Table 2: Key Reactions of Carbonyl Difluoride in Flame Chemistry

| Reaction | Significance | Reference |

|---|---|---|

| CF₂O + H → FCO + HF | Primary destruction pathway for CF₂O in flames, consuming flame-propagating H radicals. | psu.edunist.gov |

| CF₂O + H₂O → FCO(OH) + HF | A concerted reaction that is considerably slower than the reaction with H atoms. | psu.edu |

| CF₂O + OH → FCO₂ + HF | This reaction is not considered competitive with the H atom and water reactions. | psu.edu |

Advanced Research Directions and Methodological Prospects

Development of More Accurate Theoretical Models for Condensed Phase Reactions

The hydrolysis of carbonyl difluoride (CF₂O) is significantly influenced by its environment. While gas-phase reactions have been a primary focus, the presence of water as a solvent—the condensed phase—dramatically alters reaction pathways and energetics. Future research is centered on developing more robust theoretical models to accurately capture these complex interactions.

Ab initio investigations have revealed that the energy barrier for the hydrolysis of a single CF₂O molecule is substantially lowered when additional water molecules are present. nih.gov This is because the extra water molecules can act as a proton relay, simultaneously donating and accepting protons in the transition states, a mechanism not available in a simple 1:1 gas-phase reaction. nih.gov These findings underscore the necessity of moving beyond single-molecule reaction models.

Future theoretical work will need to incorporate explicit solvent models that can account for the dynamic hydrogen-bonding network of water. The goal is to develop computational methods that can accurately predict reaction kinetics and mechanisms within bulk water, on the surface of aqueous aerosols, and at interfaces. This requires a synergy of high-level quantum chemical calculations and sophisticated molecular dynamics simulations to model the complex potential energy surface of the CF₂O-water system in a condensed state.

In-Depth Studies of Multicomponent Carbonyl Difluoride-Water-Catalyst Systems

The hydrolysis of carbonyl difluoride in the atmosphere is rarely a simple two-component reaction. It is often catalyzed by other atmospheric trace species. acs.org Research is increasingly focused on understanding these multicomponent systems, where acidic or basic molecules can significantly accelerate the rate of CF₂O decomposition.

Quantum chemical studies have shown that catalysts such as ammonia (B1221849) (NH₃), dimethylamine (B145610) (CH₃NHCH₃), sulfuric acid (H₂SO₄), and formic acid (HCOOH) can lower the activation energy barrier for CF₂O hydrolysis by a considerable margin. nih.govacs.org These catalysts facilitate the reaction through different mechanisms, with basic molecules promoting an asynchronous collaborative H-transfer and acidic molecules leading to a synchronous collaborative transfer. acs.org

The catalytic efficiency depends not only on the chemical nature of the catalyst but also on its atmospheric concentration. acs.org For instance, while sulfuric acid may be a more potent catalyst on a per-molecule basis, the higher atmospheric concentration of formic acid could make it the dominant catalytic species in certain environments. acs.org

Future studies will aim to build comprehensive kinetic models that include a wider array of potential catalysts and consider their varying concentrations under different atmospheric conditions. This will allow for a more accurate assessment of the atmospheric lifetime and impact of carbonyl difluoride.

Table 1: Catalytic Effects on Carbonyl Difluoride Hydrolysis

| Catalyst | Type | Key Finding | Reference |

|---|---|---|---|

| Water (H₂O) | Self-catalysis | Additional water molecules act as a proton relay, significantly reducing the reaction energy barrier. | nih.gov |

| Ammonia (NH₃) | Basic | Significantly decreases the hydrolysis reaction barrier height. | acs.org |

| Sulfuric Acid (H₂SO₄) | Acidic | Exhibits the best catalytic effect without considering atmospheric concentration. | acs.org |

This table is interactive. Click on the headers to sort.

Exploration of Heterogeneous Catalysis in CF₂O Hydrolysis

While gas-phase (homogeneous) catalysis has been extensively studied, the role of heterogeneous catalysis in the hydrolysis of carbonyl difluoride is an emerging area of interest. Heterogeneous catalysis involves reactions occurring at the surface of a solid or liquid, such as on atmospheric dust particles, soot, or the surface of aqueous aerosols. researchgate.netncert.nic.in

The principles of heterogeneous catalysis involve several steps: diffusion of reactants to the catalyst surface, adsorption onto active sites, surface reaction, and desorption of products. acs.org Materials like inorganic oxides (e.g., SiO₂, Al₂O₃), carbonaceous materials, and functionalized polymers can serve as supports for catalytic activity. acs.org Studies on related compounds have shown that reactions on aqueous surfaces can significantly limit the atmospheric residence time of fluorinated species. researchgate.net

Future research will focus on identifying which naturally occurring and anthropogenic particulate matter can act as effective catalysts for CF₂O hydrolysis. This involves experimental studies using environmental chambers and theoretical modeling to understand the surface chemistry and reaction mechanisms on different substrates. Elucidating the role of heterogeneous catalysis is crucial for refining atmospheric models of fluorocarbon degradation.

Real-time Monitoring of Reaction Dynamics in Complex Environments

To fully understand the reaction kinetics of carbonyl difluoride hydrolysis, especially in complex, multicomponent environments, advanced real-time monitoring techniques are essential. These methods allow researchers to observe the formation of intermediates and products as the reaction happens, providing invaluable data for validating theoretical models.

Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to measure carbonyl difluoride and its primary hydrolysis product, hydrogen fluoride (B91410) (HF), in real-time during complex events like fire suppression tests. nist.gov This technique can detect CF₂O even in the presence of significant spectral interferences from other combustion byproducts. nist.gov

Prospective methodologies for more detailed kinetic studies include:

Probe Electrospray Ionization Mass Spectrometry (PESI-MS): This technique allows for the direct and rapid analysis of reaction mixtures with minimal preparation, making it ideal for monitoring fast reactions. shimadzu.com

Digital Microfluidics with NMR (DMF-NMR): By combining micro-scale reaction control with the analytical power of Nuclear Magnetic Resonance, this approach can monitor rapid organic reactions using sub-microliter volumes of reagents. nih.gov

The application of these state-of-the-art analytical techniques will enable a more precise quantification of reaction rates and a deeper understanding of the influence of catalysts and environmental conditions on the hydrolysis of carbonyl difluoride.

Computational Design of Materials Resistant to Fluorocarbon Degradation

Carbonyl difluoride is often a byproduct of the degradation of fluoropolymers and other fluorinated materials. Therefore, designing materials that are inherently resistant to the chemical processes that lead to CF₂O formation is a significant long-term goal. Computational materials design offers a powerful approach to accelerate this process. shimadzu.comnih.gov

Using first-principles quantum chemical and semi-empirical methods, researchers can model the degradation pathways of materials under various environmental stressors, including the presence of water and oxygen. shimadzu.com This allows for the in silico screening of new polymer structures or material compositions to identify those with greater stability. For example, computational studies can investigate the electronic properties and susceptibility of polymers like PEEK (polyetheretherketone) to degradation, guiding the development of more robust alternatives for demanding applications. frontiersin.org

Future research will focus on creating high-throughput computational workflows to:

Predict the degradation mechanisms of existing fluoropolymers.

Simulate the effect of chemical modifications on polymer stability.

Design novel materials, such as covalent-organic frameworks (COFs), with tailored properties that resist degradation pathways leading to the release of harmful byproducts like carbonyl difluoride. acs.org

Further Investigation into Atmospheric Feedback Mechanisms Involving CF₂O Hydrolysis

The hydrolysis of carbonyl difluoride is not an isolated chemical event; it is part of the larger Earth system and can participate in atmospheric feedback loops. nasa.gov A feedback loop is a process where a change in one variable triggers a series of events that either amplify (positive feedback) or dampen (negative feedback) the initial change. ncert.nic.injeeadv.ac.in

The hydrolysis of CF₂O produces carbon dioxide (CO₂) and hydrogen fluoride (HF). copernicus.orgCOF₂ + H₂O → CO₂ + 2HF

This reaction has several implications for atmospheric feedback:

Contribution to Greenhouse Gases: The reaction converts a potent, albeit short-lived, fluorine compound into CO₂, a primary long-lived greenhouse gas. This directly feeds into the global carbon cycle. nasa.gov

Future research must integrate the chemistry of CF₂O hydrolysis into comprehensive Earth system models. nasa.gov This will help quantify how the degradation of anthropogenic fluorocarbons contributes to changes in atmospheric composition and whether these changes trigger significant feedback mechanisms that could further influence climate and atmospheric stability. nih.govjeeadv.ac.in

Q & A

Basic: What experimental techniques are recommended for characterizing the reaction between carbonyl difluoride (COF₂) and water?

Answer:

To characterize the COF₂–H₂O reaction, researchers should employ a combination of spectroscopic and analytical methods:

- FTIR Spectroscopy : Monitor gas-phase intermediates (e.g., HF, CO₂) and identify vibrational modes of COF₂ hydrolysis products .

- NMR Spectroscopy : Track fluorine-containing species (e.g., HF, fluorinated byproducts) in aqueous solutions using ¹⁹F NMR .

- Mass Spectrometry (MS) : Detect transient intermediates like FCO (fluorocarbonyl radical) and validate reaction pathways .

- Gas Chromatography (GC) : Quantify volatile products (e.g., CO₂, HF) under controlled temperature and pressure conditions .

Standardize protocols for handling COF₂ due to its high reactivity and toxicity, ensuring inert gas purging in reaction chambers .

Advanced: How can ab initio calculations and experimental kinetics resolve reaction pathways for COF₂ hydrolysis?

Answer:

Integrate computational and experimental workflows:

- Ab Initio Transition State Theory : Calculate activation energies and geometries of intermediates (e.g., CF₂O–H₂O transition states) using software like Gaussian or ORCA .

- RRKM/Master Equation Analysis : Predict rate constants for elementary steps (e.g., CF₂=O + H₂O → FCOH + HF) and validate against experimental Arrhenius parameters .

- Isotopic Labeling : Use D₂O or ¹⁸O-labeled water to trace oxygen incorporation in CO₂ or other products, clarifying mechanistic steps .

Collaborate with computational chemists to refine potential energy surfaces and identify competing pathways (e.g., radical vs. ionic mechanisms) .

Data Contradiction: How should researchers reconcile discrepancies in reported hydrolysis products of COF₂ under varying conditions?

Answer:

Discrepancies often arise from differences in humidity, temperature, or catalytic surfaces. Mitigate these via:

- Controlled Environment Studies : Use humidity-controlled reactors to isolate the impact of H₂O concentration on product distribution (e.g., HF vs. fluorocarboxylic acids) .

- Surface Passivation : Coat reaction vessels with PTFE to minimize catalytic effects of glass/metal surfaces on reaction pathways .

- Multi-Method Validation : Cross-validate results using FTIR (gas-phase), NMR (liquid-phase), and MS (intermediates) to account for phase-dependent products .

Publish raw datasets and computational inputs to enable reproducibility .

Safety: What critical precautions are necessary when designing COF₂–H₂O experiments?

Answer:

- Containment : Use sealed, corrosion-resistant reactors (e.g., Hastelloy or PTFE-lined) to prevent HF release .

- Personal Protective Equipment (PPE) : Mandatory use of HF-resistant gloves, face shields, and fume hoods .

- Emergency Neutralization : Install calcium carbonate traps to neutralize HF gas emissions .

- Training : Conduct hazard workshops on COF₂’s acute toxicity (TLV-TWA: 2 ppm) and reactive byproducts .

Kinetic Analysis: What methodologies are robust for determining COF₂ hydrolysis rate constants?

Answer:

- Stopped-Flow Techniques : Measure rapid hydrolysis kinetics (millisecond resolution) in aqueous buffers .

- Laser Photolysis : Generate COF₂ radicals in situ and track decay rates via time-resolved spectroscopy .

- Theoretical Modeling : Combine CCSD(T)/CBS-level calculations with experimental Arrhenius plots to predict temperature-dependent rate constants .

Report uncertainties arising from competing pathways (e.g., CF₂O + OH⁻ vs. CF₂O + H₂O) and validate with isotopic studies .

Basic: What are the thermodynamic benchmarks for COF₂–H₂O reaction enthalpy?

Answer:

- Calorimetry : Use microcalorimeters to measure ΔH of hydrolysis (e.g., COF₂ + H₂O → 2HF + CO₂) under inert atmospheres .

- DFT Calculations : Compute Gibbs free energy changes (ΔG) for reaction steps using B3LYP/6-311+G(d,p) basis sets .

Reference NIST thermochemical tables for validation .

Advanced: How do trace impurities in water influence COF₂ reaction mechanisms?

Answer:

- Ionic Strength Effects : Use buffer solutions (e.g., phosphate, acetate) to assess catalytic roles of H⁺/OH⁻ in hydrolysis .

- Metal Ion Interference : Add chelators (e.g., EDTA) to sequester metal ions that may catalyze unwanted side reactions (e.g., Fenton-like processes) .

- Organic Contaminants : Analyze via LC-MS to identify interactions between COF₂ and dissolved organics (e.g., humic acids) .

Data Reporting: How should researchers structure datasets for COF₂–H₂O studies to enhance reproducibility?

Answer:

- Metadata Standards : Document reactor materials, humidity levels, and COF₂ purity (≥99%) .

- Open Data Repositories : Share raw spectral files, computational input decks, and kinetic traces via platforms like Zenodo or NIST Chemistry WebBook .

- Uncertainty Quantification : Report confidence intervals for rate constants and mechanistic probabilities using Bayesian statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products